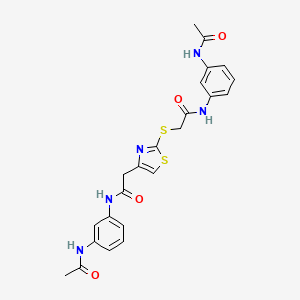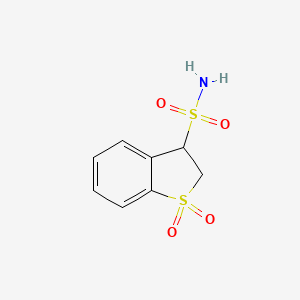
N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylsulfamoyl fluoride is an organic compound with the chemical formula CH4FNO2S. It is a derivative of sulfamoyl fluoride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylsulfamoyl fluoride can be synthesized by reacting methylamine with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Another method involves the reaction of sulfamoyl chloride with a fluoride ion source such as sodium fluoride (NaF), potassium fluoride (KF), hydrogen fluoride (HF), or antimony trifluoride (SbF3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-methylsulfamoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Hydrolysis: It can be hydrolyzed to form N-methylsulfamic acid and hydrogen fluoride.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can produce N-methylsulfamoyl amine derivatives, while reaction with an alcohol can yield N-methylsulfamoyl esters.
Aplicaciones Científicas De Investigación
N-methylsulfamoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Medicine: Research into potential therapeutic applications includes its use as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by forming stable complexes with the active sites of enzymes, thereby preventing their normal function. This inhibition is often due to the formation of a covalent bond between the fluoride ion and the enzyme, leading to a stable, inactive complex .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamoyl fluoride: The parent compound, which lacks the methyl group attached to the nitrogen atom.
N-ethylsulfamoyl fluoride: Similar structure but with an ethyl group instead of a methyl group.
Dimethylsulfamoyl fluoride: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
N-methylsulfamoyl fluoride is unique due to its specific reactivity and the presence of the methyl group, which can influence its chemical behavior and interactions with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4FNO2S/c1-3-6(2,4)5/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFOPPPPFIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2759281.png)

![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
![N-(4-chloro-3-nitrophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2759284.png)

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)






![2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2759302.png)
